molecular formula C44H56O4 B2468855 3,29-O-Dibenzoyloxykarounidiol

3,29-O-Dibenzoyloxykarounidiol

Cat. No.: B2468855
M. Wt: 648.9 g/mol
InChI Key: RTSZUVCSDUONDF-GJSTXJOSSA-N
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Mechanism of Action

Target of Action

3,29-O-Dibenzoyloxykarounidiol, also known as Karounidiol dibenzoate, is a triterpene benzoate isolated from the fruit of Momordica grosvenori . The primary target of this compound is the Epstein-Barr virus early antigen (EBV-EA) induced by the tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .

Mode of Action

This compound interacts with its target, EBV-EA, by exerting potent inhibitory effects . This interaction results in the suppression of the activation of the EBV-EA, thereby inhibiting the progression of the virus.

Pharmacokinetics

It is soluble in dmso at 25°c , which may influence its bioavailability and distribution in the body.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of EBV-EA activation . This inhibition can potentially suppress the progression of the Epstein-Barr virus, thereby exerting antiviral effects.

Safety and Hazards

3,29-O-Dibenzoyloxykarounidiol is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . In case of contact with skin or eyes, it is recommended to wash immediately with plenty of water and seek medical advice . It is very toxic if swallowed .

Future Directions

3,29-O-Dibenzoyloxykarounidiol can be used as a catalyst, ligand, and reaction intermediate in organic synthesis . It can catalyze some organic reactions, such as oxidation reactions, reduction reactions, and C-C bond formation reactions, in the presence of metal catalysts .

Preparation Methods

Synthetic Routes and Reaction Conditions

Karounidiol dibenzoate can be synthesized through the esterification of karounidiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of karounidiol dibenzoate involves the extraction of karounidiol from plant sources, followed by its chemical modification. The extraction process includes solvent extraction and chromatographic separation to isolate karounidiol from the plant material . The isolated karounidiol is then subjected to esterification with benzoic acid under controlled conditions to produce karounidiol dibenzoate.

Chemical Reactions Analysis

Types of Reactions

Karounidiol dibenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized or reduced derivatives of karounidiol dibenzoate, as well as various ester derivatives depending on the substituents introduced during substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Karounidiol dibenzoate is unique due to its specific esterification with benzoic acid, which imparts distinct chemical and biological properties. Its potential hepatoprotective and anti-inflammatory effects make it a valuable compound for research and therapeutic applications .

Properties

IUPAC Name

[(2R,4aS,6aS,8aR,10R,12aS,14aS,14bR)-10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl]methyl benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3/t34-,35+,36+,40+,41+,42+,43+,44-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTSZUVCSDUONDF-GJSTXJOSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC=C4C(=CC[C@@H]5[C@@]4(CC[C@H](C5(C)C)OC(=O)C6=CC=CC=C6)C)[C@]3(CC2)C)C)(C)COC(=O)C7=CC=CC=C7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H56O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

648.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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